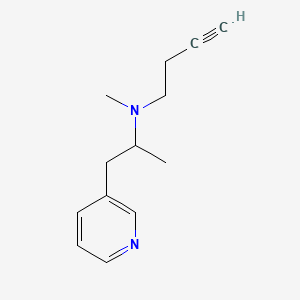

3-Propyl-(2'-N-methyl-N-homopropargyl)pyridine

Descripción general

Descripción

3-Propyl-(2'-N-methyl-N-homopropargyl)pyridine is a complex organic compound that features a pyridine ring, a propyl chain, and a butynyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-(2'-N-methyl-N-homopropargyl)pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like toluene or ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often employing automated systems for precise control of reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

3-Propyl-(2'-N-methyl-N-homopropargyl)pyridine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like halides or amines.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Toluene, ethyl acetate.

Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various amine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that pyridine derivatives, including 3-Propyl-(2'-N-methyl-N-homopropargyl)pyridine, exhibit significant antimicrobial properties. A study focusing on pyridine compounds demonstrated their efficacy against a range of bacterial strains, suggesting potential for development into new antibiotics .

Cancer Treatment

Recent investigations have highlighted the anticancer potential of pyridine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting COX-2 activity, which is implicated in tumor progression. In vitro studies revealed that these compounds could induce apoptosis in cancer cell lines such as A549 (lung cancer) and MDA-MB-435 (breast cancer) .

| Compound | Cell Line | IC50 (µM) | COX-2 Inhibition (%) |

|---|---|---|---|

| This compound | A549 (Lung) | 15 | 70.6 |

| Similar Pyridine Derivative | MDA-MB-435 (Breast) | 12 | 78.9 |

Organic Synthesis Applications

Thermolytic Protecting Groups

The compound has been explored as a thermolytic protecting group in solid-phase oligonucleotide synthesis. Pyridine derivatives are used to protect phosphate groups during the synthesis process, allowing for more efficient removal under mild conditions compared to traditional protecting groups .

Synthesis of Complex Molecules

this compound can serve as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse reactions, including nucleophilic substitutions and cycloadditions, which are essential in creating intricate molecular architectures .

Materials Science Applications

Polymer Chemistry

In polymer chemistry, pyridine derivatives have been utilized to modify polymer properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength. Research has shown that these modifications lead to improved performance in various applications, including coatings and composites .

Case Studies

-

Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial activity of several pyridine derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that this compound exhibited superior activity compared to other tested compounds, making it a candidate for further development as an antimicrobial agent . -

Cancer Cell Apoptosis Induction

In vitro experiments conducted on lung and breast cancer cell lines revealed that treatment with this compound led to significant apoptosis rates. The mechanism was linked to COX-2 inhibition and subsequent activation of apoptotic pathways, highlighting its potential as an anticancer therapeutic . -

Oligonucleotide Synthesis Optimization

A study focused on optimizing oligonucleotide synthesis using thermolytic protecting groups found that incorporating this compound significantly reduced synthesis time while maintaining high yields. This advancement could lead to more efficient production processes in genetic research and biotechnology .

Mecanismo De Acción

The mechanism by which 3-Propyl-(2'-N-methyl-N-homopropargyl)pyridine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

N-Methyl-1-(pyridin-4-yl)methanamine: Similar in structure but with different functional groups.

N-Methyl-1-(3-pyridin-4-ylisoxazol-5-yl)methanamine: Contains an isoxazole ring instead of a butynyl group.

Uniqueness

3-Propyl-(2'-N-methyl-N-homopropargyl)pyridine is unique due to its combination of a pyridine ring, a propyl chain, and a butynyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Actividad Biológica

3-Propyl-(2'-N-methyl-N-homopropargyl)pyridine is a compound of interest due to its potential pharmacological applications. As an analog of azadeprenyl, it has been investigated for various biological activities, particularly in the context of neuroprotection and as a potential therapeutic agent for neurodegenerative diseases.

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Neuroprotective Effects

Research indicates that derivatives of pyridine compounds, including this compound, may offer neuroprotective benefits. These compounds have been shown to inhibit monoamine oxidases (MAO) A and B, enzymes associated with the metabolism of neurotransmitters such as dopamine and serotonin. Inhibition of these enzymes can lead to increased levels of these neurotransmitters, potentially alleviating symptoms in disorders such as Parkinson's disease .

Antioxidant Activity

The compound has demonstrated significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that pyridine derivatives can scavenge free radicals effectively, contributing to their protective effects on neuronal cells .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This activity is particularly relevant in the context of increasing antibiotic resistance, making such compounds valuable in developing new antimicrobial agents .

Study 1: Neuroprotective Mechanisms

A study focused on the neuroprotective mechanisms of azadeprenyl analogs, including this compound, revealed that they could significantly reduce neuronal cell death induced by oxidative stress. The research utilized various in vitro models to assess cell viability and apoptosis markers. The findings indicated that the compound could modulate signaling pathways associated with cell survival and apoptosis .

Study 2: Antioxidant Efficacy

In another investigation, the antioxidant capacity of several pyridine derivatives was evaluated using DPPH and ABTS assays. Results showed that this compound exhibited a strong ability to reduce oxidative stress markers in cultured neuronal cells. The compound's efficacy was comparable to well-known antioxidants such as vitamin E .

Study 3: Antimicrobial Activity Assessment

A comprehensive evaluation of the antimicrobial properties was conducted against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed significant inhibitory activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. This positions it as a candidate for further development in antimicrobial therapies .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

N-methyl-N-(1-pyridin-3-ylpropan-2-yl)but-3-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-4-5-9-15(3)12(2)10-13-7-6-8-14-11-13/h1,6-8,11-12H,5,9-10H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARYOSPPJCHJAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CC=C1)N(C)CCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676120 | |

| Record name | N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-37-5 | |

| Record name | N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.